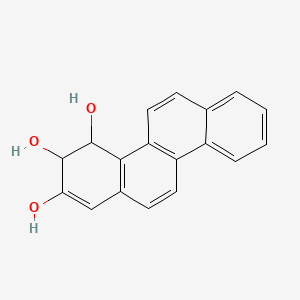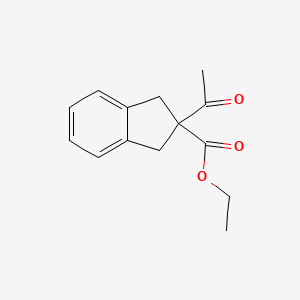
5-(o-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate is a complex organic compound with the molecular formula C16H16N2O7S It is known for its unique structure, which includes a thieno[3,2-c]pyridinone core and an o-nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridinone Core: This step involves the cyclization of a suitable precursor to form the thieno[3,2-c]pyridinone ring system.
Introduction of the o-Nitrobenzyl Group: The o-nitrobenzyl group is introduced through a nucleophilic substitution reaction, where the nitrobenzyl halide reacts with the thieno[3,2-c]pyridinone intermediate.
Oxalate Formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(o-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of benzyl derivatives.
Aplicaciones Científicas De Investigación
5-(o-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(o-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thieno[3,2-c]pyridinone core may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzyl-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one
- 5-(p-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one
Uniqueness
5-(o-Nitrobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate is unique due to the presence of the o-nitrobenzyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may have different substitution patterns or lack the nitro group altogether.
Propiedades
| 83427-68-3 | |
Fórmula molecular |
C16H16N2O7S |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
5-[(2-nitrophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid |
InChI |
InChI=1S/C14H14N2O3S.C2H2O4/c17-14-7-11-9-15(6-5-13(11)20-14)8-10-3-1-2-4-12(10)16(18)19;3-1(4)2(5)6/h1-4,7,13H,5-6,8-9H2;(H,3,4)(H,5,6) |
Clave InChI |
ZDJBQAJEBFTMAO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)


![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)




![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)

